molecular formula C16H12Cl2N2O2 B6345028 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264045-63-7

1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6345028
CAS No.: 1264045-63-7
M. Wt: 335.2 g/mol
InChI Key: YMEFJDDWAXNMDN-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264045-63-7) is a high-purity pyrazoline derivative supplied for advanced pharmacological and chemical research. This compound features a dichlorophenyl and a phenyl group attached to a dihydropyrazole core, a structure of significant interest in medicinal chemistry . Pyrazoline derivatives are a prominent class of nitrogen-containing heterocycles known as dihydropyrazoles and are recognized as electron-rich, core structural motifs in many biologically active compounds . Researchers are particularly interested in this chemical space because pyrazoline scaffolds are known to exhibit a wide spectrum of pharmacological activities. Among its most researched applications, pyrazoline derivatives are investigated as cannabinoid CB1 receptor antagonists . CB1 receptors, predominantly located in the central nervous system, are involved in various physiological processes, and their antagonists are studied for potential therapeutic applications . The compound is characterized by its molecular formula C16H12Cl2N2O2 and a molecular weight of 335.18 g/mol . It is offered with a guaranteed purity of 95% or higher, ensuring consistency and reliability for your experimental work. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-11-6-7-12(18)15(8-11)20-14(9-13(19-20)16(21)22)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEFJDDWAXNMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Cyclization

A foundational approach involves Knoevenagel condensation followed by cyclization, as demonstrated in the synthesis of analogous 3-phenyl-1H-pyrazole derivatives. Substituted acetophenones react with hydrazine hydrate under reflux conditions in ethanol, forming intermediate enaminones that undergo cyclization to yield dihydropyrazole cores. For the target compound, this method was adapted using 2,5-dichlorophenyl acetophenone and phenylhydrazine in dimethylformamide-dimethylacetal (DMF-DMA) at 100°C for 5 hours, followed by hydrazine-mediated cyclization at 80°C. The two-step process achieved an 80% total yield , with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Chalcone-Based Cyclocondensation

A widely utilized method involves the Claisen-Schmidt condensation of substituted acetophenones with aromatic aldehydes to form chalcones, followed by cyclocondensation with semicarbazides. For example:

  • Chalcone Synthesis : 4-Chloroacetophenone reacts with 2,5-dichlorobenzaldehyde in basic ethanol to form the corresponding chalcone.

  • Cyclocondensation : The chalcone undergoes reaction with 4-sulfamoylphenyl semicarbazide in the presence of sodium hydroxide, yielding the dihydropyrazole-carboxylic acid derivative.
    This method produced 65–85% yields across 20 derivatives, with reaction times of 6–8 hours under reflux.

Advanced Catalytic Systems

One-Pot Synthesis Using Ionic Liquids

A breakthrough in efficiency was achieved using 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) as a recyclable ionic liquid catalyst. The protocol involves:

  • Reagents : 2,5-Dichlorophenylhydrazine, ethyl acetoacetate, and phenyl propargyl aldehyde.

  • Conditions : 90°C for 4 hours under nitrogen atmosphere.
    This one-pot method eliminates intermediate isolation, achieving 82% yield with >95% purity (HPLC). The catalyst was reused for four cycles without significant activity loss, enhancing industrial viability.

Zinc Triflate-Mediated 1,3-Dipolar Cycloaddition

Zinc triflate (Zn(OTf)₂) catalyzes the 1,3-dipolar cycloaddition of ethyl diazoacetate with 2,5-dichlorophenyl propargyl ether to form the pyrazole ring. Key parameters include:

  • Molar ratio : 1:1.2 (diazoacetate:propargyl ether).

  • Temperature : 70°C in triethylamine.
    This method delivered 89% yield with regioselective formation of the 3-carboxylic acid substituent.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies identified ethanol and DMF as optimal solvents for cyclization steps, while higher temperatures (80–100°C) accelerated reaction rates without compromising yield. For example:

SolventTemperature (°C)Yield (%)
Ethanol8078
DMF10082
Acetonitrile7065

Catalytic Additives

The addition of copper triflate (Cu(OTf)₂) improved cyclocondensation efficiency by 15–20%, likely through Lewis acid activation of carbonyl groups.

Analytical Characterization

Spectroscopic Validation

All synthesized batches were characterized using:

  • ¹H NMR : Distinct signals at δ 3.2–3.5 ppm (CH₂ of dihydropyrazole) and δ 7.2–7.8 ppm (aromatic protons).

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N).

  • Mass Spectrometry : Molecular ion peak at m/z 335.18 [M+H]⁺, consistent with the molecular formula C₁₆H₁₂Cl₂N₂O₂.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirmed ≥95% purity for industrial-grade batches.

Industrial-Scale Adaptation

Continuous Flow Synthesis

Pilot-scale studies implemented a continuous flow reactor for the cyclocondensation step, reducing reaction time from 8 hours to 45 minutes. Key metrics:

  • Throughput : 1.2 kg/hr.

  • Yield : 78% at 90°C.

Waste Reduction Strategies

Solvent recovery systems achieved 90% ethanol reuse, while catalytic filtration reduced heavy metal waste by 40% .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding esters or amides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies on similar structures have indicated that modifications to the pyrazole ring can enhance selectivity against tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in cancer progression. The inhibition constants (KIs) for some derivatives have been reported in the range of subnanomolar levels, demonstrating potent activity against these targets .

CompoundCA IX KI (nM)CA XII KI (nM)
11.30.62
27.71.2
336.28.2

This table illustrates the varying potency of different derivatives against specific carbonic anhydrase isoforms.

1.2 Anti-inflammatory Properties
Pyrazole derivatives have also been studied for their anti-inflammatory effects. Compounds similar to 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid have shown potential in inhibiting inflammatory pathways by modulating cytokine release and reducing oxidative stress .

Agricultural Applications

2.1 Herbicidal Activity
The pyrazole scaffold is known for its herbicidal properties. Research indicates that certain pyrazole derivatives can effectively inhibit the growth of various weed species while being less toxic to crops . This selectivity makes them valuable in developing new herbicides that minimize environmental impact.

2.2 Plant Growth Regulators
Some studies suggest that pyrazole compounds can act as plant growth regulators, promoting growth and enhancing yield in agricultural settings . This application is particularly relevant in sustainable agriculture where chemical inputs are minimized.

Material Science

3.1 Development of Functional Materials
The unique electronic properties of pyrazole compounds allow them to be utilized in the development of functional materials such as sensors and organic semiconductors. The incorporation of halogenated phenyl groups enhances the electronic characteristics, making these materials suitable for applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Biological Activity

1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific pyrazole derivative, supported by various studies and findings.

The molecular formula of 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is C19H16Cl2N2O2C_{19}H_{16}Cl_2N_2O_2 with a molecular weight of approximately 375.25 g/mol. The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group, contributing to its biological properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory effects. For instance, compounds similar to 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that pyrazole derivatives can exhibit significant activity against E. coli, S. aureus, and Klebsiella pneumoniae. For example, modifications in the side chains of pyrazole structures have resulted in enhanced antibacterial activity .

3. Anticancer Potential

The anticancer efficacy of pyrazole derivatives is well-documented. Compounds similar to the one have been synthesized and tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against cancer cells .

Table 1: Summary of Biological Activities

Activity Effectiveness Reference
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialActive against E. coli, S. aureus
AnticancerSignificant cytotoxicity

Case Study: Anti-inflammatory Mechanism

In a detailed study on the anti-inflammatory effects of pyrazole derivatives, researchers synthesized various analogs and tested their ability to inhibit inflammatory mediators in vitro. The results indicated that certain structural modifications significantly increased the inhibitory potency against cytokines involved in inflammatory responses .

Case Study: Antimicrobial Efficacy

Another study focused on the synthesis of novel pyrazole derivatives and their antimicrobial testing against clinical isolates of bacteria. The results showed that specific modifications led to enhanced activity against resistant strains, highlighting the potential for developing new antibacterial agents from this class of compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally related dihydropyrazole derivatives is presented below:

Table 1: Structural and Functional Comparison of Dihydropyrazole Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Biological Activity/Applications Source
1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid 1: 2,5-dichlorophenyl; 3: COOH; 5: phenyl 335.18 Carboxylic acid Not explicitly reported (potential CB1 modulation)
(±)-5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide (bisulfate salt) 1: 2,4-dichlorophenyl; 3: morpholinamide ~500 (estimated) Morpholine amide CB1 antagonism, antiobesity (in vivo)
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Thienopyrazole core; 5: COOH 292.75 Carboxylic acid, thiophene Unreported (structural analog)
1-(2-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid 1: 2-methylphenyl; 3: COOH; 5: phenyl ~280 (estimated) Carboxylic acid Commercial availability (no activity data)
1-(2,5-Dichlorophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole 1: 2,5-dichlorophenyl; 3: styryl; 5: phenyl 393.31 Styryl group Structural diversity (no activity data)

Structural and Electronic Differences

  • The carboxylic acid at position 3 distinguishes the target compound from the morpholin-4-ylamide derivative , which exhibits improved pharmacokinetics due to increased solubility and bioavailability. The thienopyrazole core in replaces the dihydropyrazole ring, altering conjugation and electronic distribution, which may influence receptor interactions.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s molecular weight (335.18 g/mol) places it within the acceptable range for drug-likeness (Lipinski’s rule of five). The morpholinamide derivative’s higher molecular weight (~500 g/mol) is offset by its zwitterionic properties, enhancing aqueous solubility .

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how can purity be validated?

The compound is synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example, reacting 2,5-dichlorophenylacetic acid with 4-aminoantipyrine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) under reflux conditions . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR analysis (δ 6.5–8.0 ppm for aromatic protons, δ 3.5–4.5 ppm for dihydropyrazole CH2 groups). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 359.2 (M+H⁺) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) is advised. Key parameters include R1 < 0.05 and wR2 < 0.15 for high precision. SHELX programs are preferred for their robustness in handling twinned data and high-throughput pipelines .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Screen for CB1 receptor antagonism using competitive binding assays with [³H]SR141716A as a radioligand. For anti-inflammatory activity, use LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50 determination via ELISA). Dose-response curves (0.1–100 μM) and positive controls (e.g., rimonabant for CB1) are critical .

Advanced Research Questions

Q. How can conformational analysis of the dihydropyrazole ring inform structure-activity relationships (SAR)?

Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Calculate out-of-plane displacements (𝑧ⱼ) and amplitude (𝑞) using SC-XRD data. For example, a 𝑞 > 0.5 Å indicates significant puckering, which may enhance CB1 binding by mimicking the bioactive conformation of rimonabant . Molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) can further assess flexibility in aqueous vs. lipid bilayer environments .

Q. How to resolve contradictions in reported biological activity data across isomer variants?

Contradictions often arise from stereochemical differences. For example, the (−)-isomer of a related dihydropyrazole showed 10× higher CB1 affinity than the (+)-isomer due to chirality-dependent receptor interactions . Use chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to separate enantiomers and re-test activity. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict enantiomer-specific electrostatic potential maps .

Q. What computational strategies predict metabolic stability and toxicity?

Perform in silico ADMET profiling using:

  • SwissADME : Predict CYP450 metabolism (CYP3A4/2D6 substrates).
  • ProTox-II : Estimate hepatotoxicity (e.g., mitochondrial membrane disruption).
  • Molecular docking (AutoDock Vina) with human serum albumin (PDB: 1AO6) to assess plasma protein binding .

Q. How to design derivatives to improve solubility without compromising activity?

Introduce hydrophilic groups (e.g., morpholine, PEG chains) at the carboxylic acid moiety. For example, morpholin-4-ylamide derivatives of analogous compounds showed improved aqueous solubility (>5 mg/mL) while retaining CB1 antagonism (IC50 < 50 nM) . Validate solubility via shake-flask method (UV-Vis at λmax 270 nm) and log𝑃 determination (HPLC log𝑘′ correlation) .

Methodological Notes

  • Data Contradictions : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding kinetics if ELISA results are inconsistent) .
  • Structural Ambiguities : Use Hirshfeld surface analysis (CrystalExplorer) to resolve packing defects in SC-XRD data .
  • Stereochemical Purity : Always report enantiomeric excess (ee) via polarimetry or chiral chromatography .

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